![molecular formula C12H15F2NO3 B6600729 benzyl N-[3-(difluoromethoxy)propyl]carbamate CAS No. 1919864-86-0](/img/structure/B6600729.png)
benzyl N-[3-(difluoromethoxy)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-(Difluoromethoxy)propyl]carbamate (DFP-C) is an important organic compound that has been used in a variety of scientific research applications. It is a compound derived from the reaction of benzyl alcohol with difluoromethoxypropylcarbamate. It has been used in the synthesis of a variety of compounds and in the study of the biological and physiological effects of certain compounds. In
Scientific Research Applications
Benzyl N-[3-(difluoromethoxy)propyl]carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as peptides and proteins, and in the study of the biological and physiological effects of certain compounds. It has also been used in the study of enzyme-catalyzed reactions and in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[3-(difluoromethoxy)propyl]carbamate is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. It is thought that it binds to the active site of the enzyme and blocks the binding of the substrate, thus preventing the reaction from occurring.
Biochemical and Physiological Effects
benzyl N-[3-(difluoromethoxy)propyl]carbamate has been studied for its biochemical and physiological effects. It has been found to inhibit certain enzymes, such as acetylcholinesterase, and to affect the metabolism of certain compounds, such as fatty acids. It has also been found to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
Benzyl N-[3-(difluoromethoxy)propyl]carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also relatively non-toxic and has low volatility, making it suitable for use in a variety of experiments. However, it has some limitations, such as its low solubility in water and its limited availability.
Future Directions
There are several potential future directions for the use of benzyl N-[3-(difluoromethoxy)propyl]carbamate in scientific research. It could be used to study the effects of certain compounds on enzyme activity and metabolism, as well as to synthesize new compounds. It could also be used to study the effects of certain compounds on inflammation and oxidative stress. Additionally, it could be used to develop new pharmaceuticals and to study the effects of certain compounds on the immune system.
Synthesis Methods
The synthesis of benzyl N-[3-(difluoromethoxy)propyl]carbamate is relatively simple and involves the reaction of benzyl alcohol with difluoromethoxypropylcarbamate. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction yields benzyl N-[3-(difluoromethoxy)propyl]carbamate as a white solid.
properties
IUPAC Name |
benzyl N-[3-(difluoromethoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c13-11(14)17-8-4-7-15-12(16)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOPFUYDYGNAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[3-(difluoromethoxy)propyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

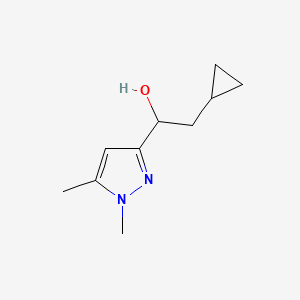
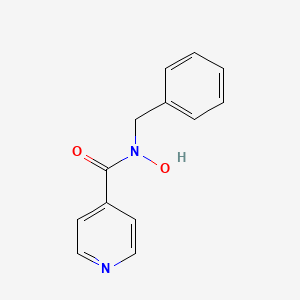
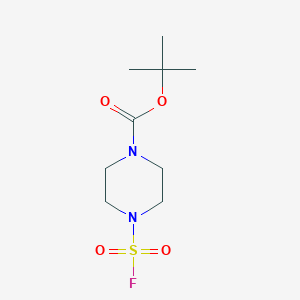
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)
![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B6600680.png)
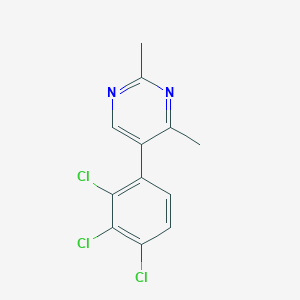
![2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B6600694.png)
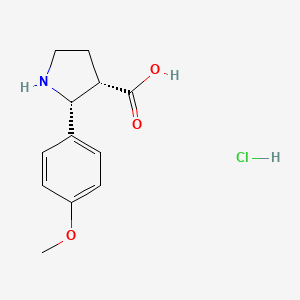
![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)
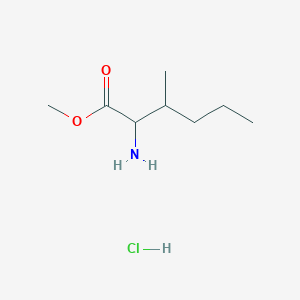
![benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B6600740.png)
![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)